molecular formula C7H15NO B2400962 1-(1-Methoxycyclobutyl)ethan-1-amine CAS No. 1595919-41-7

1-(1-Methoxycyclobutyl)ethan-1-amine

Cat. No.: B2400962
CAS No.: 1595919-41-7
M. Wt: 129.203
InChI Key: YJLQAUWYNNACHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For 1-(1-Methoxycyclobutyl)ethan-1-amine, negative potential would be expected around the nitrogen and oxygen atoms, indicating sites for electrophilic interaction. researchgate.net

Table 2: Exemplary Calculated Electronic Properties for this compound. (Note: These are representative values for illustrative purposes.)
PropertyCalculated Value (eV)
E_HOMO-9.5
E_LUMO0.8
HOMO-LUMO Energy Gap10.3
Ionization Potential9.5
Electron Affinity0.8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methoxycyclobutyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLQAUWYNNACHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Thermochemical Properties:the Software Can Also Predict Thermochemical Data Such As the Standard Enthalpy of Formation Δh°f , Entropy S° , and Heat Capacity C°p .arxiv.orgthese Values Are Essential for Understanding the Molecule S Stability and Behavior Under Different Temperature Conditions.

By applying these quantum chemical software packages, a comprehensive theoretical profile of 1-(1-Methoxycyclobutyl)ethan-1-amine can be generated, providing deep insights into its structural, electronic, and reactive properties, which can guide further experimental investigation.

Spectroscopic and Analytical Methodologies for Characterization of 1 1 Methoxycyclobutyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the proton NMR spectrum of 1-(1-Methoxycyclobutyl)ethan-1-amine, specific chemical shifts (δ) are anticipated for the different types of protons present in the molecule. The protons on the carbon adjacent to the amine group are expected to be deshielded and appear in the range of 2.3-3.0 ppm. researchgate.net The methoxy (B1213986) group protons (-OCH₃) would likely resonate as a singlet at approximately 3.2-3.6 ppm, a typical region for ethers. pdx.edudocbrown.info The protons of the cyclobutane (B1203170) ring will exhibit complex splitting patterns, typically appearing in the upfield region of the spectrum, generally between 1.5 and 2.5 ppm. chemicalbook.comchemicalbook.com The amine (NH₂) protons often present as a broad singlet, and their chemical shift can vary over a wide range (typically 0.5-5.0 ppm) depending on the solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom bonded to the nitrogen of the amine group is expected to have a chemical shift in the range of 40-65 ppm. researchgate.net The carbon of the methoxy group is anticipated to appear around 50-90 ppm. pdx.edu The quaternary carbon of the cyclobutane ring bonded to both the oxygen and the ethylamine (B1201723) group would be significantly deshielded. The other carbons of the cyclobutane ring are expected to resonate in the range of 15-40 ppm. researchgate.net

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityAssignmentPredicted Chemical Shift (ppm)
-CH(NH₂)CH₃~2.5 - 3.0Quartet-CH(NH₂)CH₃~45 - 55
-CH(NH₂)CH₃~1.0 - 1.3Doublet-CH(NH₂)CH₃~20 - 30
-OCH₃~3.2 - 3.6Singlet-OCH₃~50 - 60
Cyclobutane -CH₂-~1.5 - 2.5MultipletCyclobutane -CH₂-~15 - 35
Cyclobutane -C(O)---Cyclobutane -C(O)-~70 - 85
-NH₂~0.5 - 5.0 (broad)Singlet--

Mass Spectrometry (MS) Techniques (LC-MS, UPLC-MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a molecule like this compound, which contains a basic amine group, electrospray ionization (ESI) coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) is a suitable method.

In positive ion mode ESI-MS, the compound is expected to be readily protonated at the amine group, yielding a prominent pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this ion, allowing for the determination of the elemental formula.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragment ions. A primary fragmentation pathway for aliphatic amines is α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgucl.ac.ukmiamioh.edu For this compound, this would involve the loss of a methyl radical from the ethylamine side chain or fragmentation of the cyclobutane ring. Fragmentation of cyclic ethers often involves ring-opening followed by further cleavage. nih.govresearchgate.net The fragmentation of the cyclobutane ring itself can lead to the loss of neutral molecules like ethene. docbrown.info

Predicted Mass Spectrometry Fragmentation Data

Fragment IonPredicted m/zOrigin
[M+H]⁺144.14Protonated molecular ion
[M+H - CH₃]⁺129.12Loss of a methyl radical from the ethylamine group
[M+H - NH₃]⁺127.13Loss of ammonia (B1221849)
[C₄H₇O(CH₃)]⁺86.07Cleavage of the C-C bond between the cyclobutane ring and the ethylamine group
[C₂H₅NH₂]⁺46.06Cleavage resulting in the ethylamine fragment

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the primary amine and ether functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. docbrown.infojournals.co.zadtic.mil An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹. dtic.mil The C-N stretching vibration of an aliphatic amine usually gives rise to a medium to weak band between 1020 and 1250 cm⁻¹. researchgate.netdtic.mil The ether linkage (C-O-C) will be characterized by a strong C-O stretching absorption band, typically in the range of 1085-1150 cm⁻¹. journals.co.za Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed below 3000 cm⁻¹. libretexts.org

Predicted Infrared (IR) Spectroscopy Data

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500 (two bands)Medium
Primary Amine (-NH₂)N-H Bend (scissoring)1580 - 1650Medium
Aliphatic AmineC-N Stretch1020 - 1250Medium-Weak
Ether (-O-CH₃)C-O Stretch1085 - 1150Strong
Alkyl (C-H)C-H Stretch2850 - 2960Strong
Alkyl (C-H)C-H Bend1350 - 1470Medium

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment

Chromatographic methods are essential for separating the target compound from any impurities, by-products, or starting materials and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile or thermally labile compounds. Since aliphatic amines often lack a strong UV chromophore, derivatization with a UV-active agent is a common strategy to enhance detection by a UV detector. researchgate.netchromatographyonline.comhelsinki.fiscielo.br Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for detection without derivatization. Reversed-phase chromatography, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, is a typical approach. chromatographyonline.comsigmaaldrich.com For chiral compounds like this compound, chiral HPLC can be employed to separate enantiomers, often using columns with chiral stationary phases. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. openaccessjournals.comresearchgate.net this compound is likely to be sufficiently volatile for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of impurities based on their mass spectra. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for the separation. As with HPLC, derivatization can sometimes be used to improve chromatographic peak shape and thermal stability. researchgate.net The retention time of the main peak in the chromatogram, along with the integration of its area relative to the total area of all peaks, provides a measure of the compound's purity.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies specifically focusing on this compound are not publicly available. Consequently, the creation of a thorough and scientifically accurate article with specific research findings, data tables, and in-depth analysis for the requested sections is not possible at this time.

Theoretical and Computational Chemistry Studies of 1 1 Methoxycyclobutyl Ethan 1 Amine

Application of Quantum Chemical Software Packages

Theoretical and computational chemistry provides invaluable insights into the molecular properties and reactivity of chemical compounds. For a molecule such as 1-(1-Methoxycyclobutyl)ethan-1-amine, while specific published studies may not be widespread, the application of established quantum chemical software packages allows for a detailed theoretical characterization. These software suites employ various computational methods to predict molecular structure, electronic properties, and potential reaction pathways.

Quantum chemical calculations for molecules like this compound are typically performed using a range of sophisticated software packages. These programs solve the Schrödinger equation (or its approximations) for a given molecular system. The choice of software often depends on the desired properties to be calculated, the size of the molecule, and the required level of accuracy.

Commonly used software packages in computational chemistry include:

Gaussian: One of the most widely used programs for electronic structure calculations. It offers a broad range of methods, including Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.

ORCA: A flexible and efficient quantum chemistry program package known for its wide range of methods, particularly its robust implementation of DFT and correlated ab initio methods. mdpi.com

Q-Chem: A comprehensive ab initio quantum chemistry software package that excels in predicting molecular structures, reactivities, and various spectra. iscitech.comdtu.dk It features a wide array of exchange-correlation functionals for DFT calculations. dtu.dk

GAMESS (General Atomic and Molecular Electronic Structure System): A versatile quantum chemistry package that can perform a variety of calculations, including DFT and various ab initio methods.

DALTON: A powerful program for the calculation of a wide range of molecular properties, with a particular strength in methods for studying molecular response to external fields. mdpi.com

Detailed Research Findings

Research using these software packages on aliphatic amines and cyclobutane (B1203170) derivatives provides a framework for the types of analyses applicable to this compound. nih.govarxiv.org The primary level of theory often employed for such organic molecules is Density Functional Theory (DFT), frequently using the B3LYP functional combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Asymmetric Synthesis Using 1-(1-Methoxycyclobutyl)ethan-1-amine as a Chiral Building Block

In the field of asymmetric synthesis, chiral building blocks are fundamental for the construction of enantiomerically pure molecules, which is crucial in the development of pharmaceuticals and agrochemicals. Chiral amines, in particular, are highly sought after for their ability to introduce stereogenic centers and serve as chiral auxiliaries or catalysts.

The structure of this compound, possessing a stereocenter at the carbon atom bearing the amino group, theoretically makes it an ideal candidate for a chiral building block. It could be envisioned to participate in diastereoselective reactions where the existing stereocenter directs the formation of new stereocenters with a high degree of control. However, at present, there are no specific studies in the accessible scientific literature that demonstrate the use of this compound for this purpose.

Precursor for the Synthesis of Complex Organic Molecules

The reactivity of the primary amine and the potential for the methoxycyclobutyl group to undergo ring-opening or rearrangement reactions suggest that this compound could serve as a versatile precursor for a variety of complex organic structures.

Construction of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The primary amine functionality of this compound provides a reactive handle for the construction of nitrogen-containing heterocycles. It could, in principle, be utilized in condensation reactions with dicarbonyl compounds to form pyrroles, or in multi-component reactions to generate more complex heterocyclic frameworks. Despite this potential, no specific examples of its use in the synthesis of heterocyclic compounds have been reported in the literature.

Formation of Spirocyclic Systems

Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in drug discovery due to their rigid, three-dimensional structures. The cyclobutyl ring of this compound could theoretically be a component of a spirocyclic system. Synthetic strategies could involve intramolecular cyclization reactions where the ethanamine side chain participates in ring formation with a substituent on the cyclobutane (B1203170) ring, or the cyclobutane ring itself could be part of a larger spirocyclic framework. As with other potential applications, there is a lack of published research detailing the use of this specific compound in the formation of spirocyclic systems.

Role in the Development of New Synthetic Methodologies

Novel chemical entities often spur the development of new synthetic methods. The unique combination of functional groups in this compound could inspire the exploration of new chemical transformations. For instance, its reactivity could be harnessed in novel cyclization, rearrangement, or fragmentation reactions. However, the scientific community has not yet reported the development of new synthetic methodologies based on this particular amine.

Potential as a Ligand or Organocatalyst in Catalysis

Chiral amines are frequently employed as ligands for metal catalysts or as organocatalysts themselves in asymmetric catalysis. The nitrogen atom of this compound can act as a Lewis base to coordinate with metal centers, and its chirality could induce enantioselectivity in catalytic transformations. Furthermore, as a primary amine, it could participate in enamine or iminium ion catalysis. While this is a promising area of application, there is no current research available that describes the use of this compound as a ligand or an organocatalyst.

Integration into Polymeric Materials or Functional Coatings

Amines are widely used as monomers or modifying agents in the synthesis of polymers and functional coatings. The primary amine of this compound could be incorporated into polymer backbones through reactions such as polyamidation or polyimidation. The methoxycyclobutyl group could impart specific properties to the resulting material, such as altered solubility, thermal stability, or surface properties. Nevertheless, there is no documented evidence of the integration of this compound into polymeric materials or functional coatings.

Future Research Directions and Emerging Opportunities

Development of More Sustainable Synthesis Routes

The future synthesis of 1-(1-Methoxycyclobutyl)ethan-1-amine is likely to be guided by the principles of green chemistry, moving away from traditional methods that may involve harsh reagents, significant waste, and high energy consumption. benthamscience.comrsc.orgbenthamdirect.com Emerging strategies focus on improving efficiency and reducing environmental impact.

Key areas for development include:

Biocatalysis : The use of enzymes such as transaminases or amine dehydrogenases offers a highly selective and environmentally benign route to chiral amines. semanticscholar.orgnih.govmdpi.comresearchgate.net An engineered enzyme could potentially convert a ketone precursor directly into the desired enantiomer of this compound with high enantiomeric excess, operating under mild aqueous conditions. acs.org

Photocatalysis : For the construction of the cyclobutane (B1203170) core, visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloaddition reactions. acs.orgnih.govacs.orgresearchgate.net This method allows for the formation of the four-membered ring under mild conditions, often using readily available starting materials and reducing the need for high-energy inputs. rsc.org

Table 1: Hypothetical Comparison of Synthetic Routes
MetricTraditional Route (e.g., Grignard/Reductive Amination)Potential Sustainable Route (e.g., Biocatalysis/Flow)
Atom EconomyLow to ModerateHigh
Solvent UsageHigh (e.g., anhydrous ether, organic solvents for purification)Low (e.g., aqueous media, potential for solvent-free)
ReagentsStoichiometric, often hazardous (e.g., metal hydrides)Catalytic (enzymatic or metallic), renewable
Energy ConsumptionHigh (heating/cooling cycles)Low (often ambient temperature and pressure)
StereoselectivityOften requires chiral auxiliaries or resolutionHigh intrinsic enantioselectivity (biocatalysis)

Exploration of Novel Reactivity Patterns

The inherent ring strain of the cyclobutane moiety makes it a versatile substrate for a variety of chemical transformations. pharmaguideline.commasterorganicchemistry.com Future research could unlock novel reactivity patterns for this compound, driven by the interplay of its functional groups.

Potential areas of exploration include:

Strain-Release Reactions : The high ring strain (approximately 26 kcal/mol) of the cyclobutane ring can be harnessed as a thermodynamic driving force for ring-opening reactions. chemistryviews.orgnih.govresearchgate.net Investigation into nucleophilic, electrophilic, or radical-mediated ring-opening could yield unique linear or rearranged products that are not easily accessible through other means. researchgate.net

Neighboring Group Participation : The methoxy (B1213986) and amine groups are positioned to influence reactions at the cyclobutane ring or the ethanamine side chain. The methoxy group, for instance, could stabilize a cationic intermediate, directing the regioselectivity of a ring-opening event.

Skeletal Rearrangements : Under thermal or catalytic conditions, the molecule could undergo rearrangements to form other carbocyclic or heterocyclic systems, such as cyclopentane or pyrrolidine derivatives. nih.gov

Investigation of Stereochemical Control in Derivatization

The amine-bearing carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The ability to control this stereochemistry is crucial for applications in medicinal chemistry and materials science.

Future research should focus on:

Asymmetric Synthesis : Developing synthetic routes that produce a single enantiomer is a primary goal. This can be achieved through enantioselective catalysis, the use of chiral auxiliaries, or biocatalytic methods that can deliver high enantiomeric excess (e.e.). acs.orgnih.gov

Diastereoselective Functionalization : For reactions that introduce a second stereocenter, controlling the diastereoselectivity will be critical. The existing stereocenter and the rigid conformation of the cyclobutane ring can be exploited to direct the stereochemical outcome of subsequent reactions on the ring or side chain. acs.orgresearchgate.net

Stereospecific Reactions : Investigating reactions that proceed with a predictable and specific stereochemical outcome, such as the stereoretentive contraction of a pyrrolidine precursor, could provide reliable access to specific stereoisomers of the target molecule and its derivatives. acs.orgnih.gov

Table 2: Hypothetical Enantioselective Synthesis Methods
MethodCatalyst/ReagentPotential Enantiomeric Excess (e.e.)Advantages
Asymmetric Reductive AminationChiral Phosphine-Metal Complex90-99%Broad substrate scope, well-established
Biocatalytic TransaminationEngineered Amine Transaminase (ATA)>99%High selectivity, green conditions
Chiral Auxiliary Approach(R)- or (S)-phenylethylamine>98% (after separation)Reliable, predictable outcomes

Application in Complex Natural Product Synthesis

Cyclobutane rings are key structural motifs in a wide range of biologically active natural products. rsc.orgauburn.edunih.govresearchgate.netresearchgate.net The unique three-dimensional structure of this compound makes it an attractive building block, or synthon, for the total synthesis of such complex molecules.

Emerging opportunities include:

A Versatile Chiral Building Block : The amine and methoxy groups serve as versatile functional handles for elaboration. The amine can be readily acylated, alkylated, or used to form heterocycles, while the methoxy group could be a precursor to a cyclobutanone via hydrolysis and oxidation.

Bioisosteric Replacement : In medicinal chemistry, the conformationally restricted cyclobutane ring can be used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic properties.

Scaffold for Diversity-Oriented Synthesis : The molecule can serve as a starting point for creating libraries of structurally diverse compounds for high-throughput screening in drug discovery programs.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. acs.org

Future computational studies on this compound could focus on:

Conformational Analysis : Predicting the most stable three-dimensional structure, including the characteristic puckering of the cyclobutane ring, which influences its reactivity and spectroscopic properties. nih.gov

Reaction Mechanism Elucidation : Modeling potential reaction pathways, such as ring-opening or derivatization reactions, to calculate activation energies and predict the most likely products and stereochemical outcomes. acs.org

Prediction of Properties : Calculating key properties such as ring strain energy, bond dissociation energies, and spectroscopic data (NMR, IR spectra) to guide experimental design and aid in the characterization of new compounds. swarthmore.eduacs.org

Table 3: Hypothetical DFT-Calculated Properties
PropertyCalculated ValueSignificance
Ring Puckering Angle~30°Indicates a non-planar, puckered conformation to relieve strain.
C-C-C Bond Angle (in ring)~88°Deviation from ideal 109.5° confirms significant angle strain.
Activation Energy (Ring Opening)45-55 kcal/molPredicts the thermal stability and conditions needed for strain-release reactions.
13C NMR Shift (C-NH2)50-55 ppmAids in experimental characterization and structural confirmation.

Q & A

Basic: What are the key synthetic routes for 1-(1-Methoxycyclobutyl)ethan-1-amine, and how do steric effects of the cyclobutyl ring influence reaction optimization?

Answer:
Synthesis typically involves multi-step alkylation and ring-closing reactions. The cyclobutyl ring introduces steric hindrance, necessitating controlled conditions (e.g., low-temperature nucleophilic substitution) to minimize side reactions. For example, Ev1 and Ev19 describe similar syntheses where steric effects are mitigated using bulky base catalysts or stepwise ring formation . Key challenges include purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and monitoring intermediates using TLC or HPLC.

Advanced: How can density functional theory (DFT) predict the conformational stability of this compound, particularly the methoxy group’s orientation?

Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s lowest-energy conformers by analyzing torsional angles and steric strain. The methoxy group’s orientation (axial vs. equatorial) on the cyclobutyl ring influences stability and intermolecular interactions. Ev20 and Ev21 provide NMR data (e.g., δ 1.8–2.1 ppm for cyclobutyl protons) that validate computational predictions, highlighting gauche effects and ring puckering .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : 1H^1H NMR identifies cyclobutyl protons (δ 2.0–3.0 ppm) and methoxy groups (δ 3.3 ppm, singlet). 13C^{13}C NMR confirms sp3^3-hybridized carbons (Ev20, Ev21) .
  • HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula (C7 _7H15 _{15}NO).
  • IR : Stretching frequencies for NH2 _2 (~3350 cm1 ^{-1}) and C-O (1100 cm1 ^{-1}) confirm functional groups.

Advanced: How can conflicting reports on the compound’s biological activity (e.g., receptor binding vs. no activity) be resolved experimentally?

Answer:

  • Dose-response assays : Test across concentrations (nM–μM) to establish EC50 _{50}/IC50 _{50} values.
  • Structural analogs : Compare with derivatives (e.g., fluoro or methyl substitutions) to isolate pharmacophores (Ev1, Ev15).
  • Orthogonal validation : Use radioligand binding (e.g., 3H^3H-labeled assays) and functional readouts (cAMP or calcium flux) to confirm target engagement. Ev2 and Ev4 emphasize receptor subtype specificity .

Basic: What in vitro assays are recommended for preliminary evaluation of neuropharmacological potential?

Answer:

  • Monoamine transporter inhibition : Radiolabeled 3H^3H-dopamine/serotonin uptake assays in synaptosomes.
  • GPCR screening : Panels for adrenergic, dopaminergic, or serotonin receptors (Ev2, Ev4).
  • Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to rule off-target effects .

Advanced: How do substituent modifications (e.g., replacing methoxy with ethoxy) alter pharmacokinetic properties like solubility and metabolic stability?

Answer:

  • LogP calculations : Methoxy (lower logP) enhances aqueous solubility vs. ethoxy.
  • Microsomal stability assays : Incubate with liver microsomes (CYP450 enzymes) to measure half-life. Ev1 and Ev20 show methoxy groups reduce first-pass metabolism compared to bulkier substituents .
  • Permeability : Caco-2 monolayer assays predict blood-brain barrier penetration.

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

Answer:

  • Liquid-liquid extraction : Use dichloromethane/water (pH 10) to separate amine products.
  • Chromatography : Flash silica gel columns with gradient elution (e.g., 5–20% methanol in DCM).
  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (Ev1, Ev19) .

Advanced: What strategies enable systematic structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Parallel synthesis : Vary substituents (e.g., halogen, alkyl) on the cyclobutyl ring.
  • Pharmacophore mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical interactions (Ev4, Ev15).
  • Kinetic profiling : Measure on/off rates (SPR or ITC) to correlate substituent effects with binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.